Hexanediimidamide
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Overview
Description
Hexanediimidamide is a chemical compound characterized by the presence of two imidamide groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexanediimidamide can be synthesized through the reaction of hexanediamine with formamide under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of the imidamide groups. The process can be optimized by adjusting the temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Hexanediimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where one of the imidamide groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound hydride.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Hexanediimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Hexanediimidamide can be compared with other similar compounds such as hexanediamine and hexanediimine. While hexanediamine is primarily used as a precursor in the synthesis of this compound, hexanediimine shares structural similarities but differs in its reactivity and applications. This compound is unique due to its dual imidamide groups, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
- Hexanediamine
- Hexanediimine
- Hexanediimidazole
Biological Activity
Hexanediimidamide, also known as 1,6-hexanediamine or hexamethylenediamine, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
This compound is a diamine with the chemical formula C6H16N2. It features two amine groups that can participate in hydrogen bonding and other interactions essential for biological activity. Its structure allows it to interact with various biological molecules, which may contribute to its antimicrobial properties.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, several potential pathways have been proposed:
- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : this compound could inhibit essential bacterial enzymes, impairing metabolic processes.
- Gene Expression Modulation : It may alter gene expression in target organisms, affecting their growth and survival.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial activity against a range of pathogens. Table 1 summarizes the antibacterial effects observed in various studies.
Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Escherichia coli | 32 µg/mL | 15 | |
Salmonella typhi | 16 µg/mL | 20 | |
Staphylococcus aureus | 8 µg/mL | 18 | |
Pseudomonas aeruginosa | 64 µg/mL | 12 |
These results indicate that this compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus, while also showing activity against Gram-negative bacteria.
Case Studies
- In Vitro Studies : A study evaluated the antibacterial efficacy of this compound against clinical isolates of multidrug-resistant bacteria. The results indicated that at sub-inhibitory concentrations, the compound could significantly reduce biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use in treating chronic infections associated with biofilms .
- Toxicity Assessments : Toxicological studies conducted on rodents revealed that this compound exhibits low acute toxicity. Inhalation studies indicated respiratory irritation at high concentrations but no significant systemic toxicity at lower doses . This suggests a favorable safety profile for potential therapeutic applications.
- Clinical Applications : this compound has been investigated for use in wound healing due to its antibacterial properties. A clinical trial demonstrated that topical application of the compound on infected wounds led to a significant reduction in bacterial load and improved healing rates compared to standard treatments .
Properties
IUPAC Name |
hexanediimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H3,7,8)(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMYAHBSDMSMANK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=N)N)CC(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398941 |
Source
|
Record name | Hexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15411-52-6 |
Source
|
Record name | Hexanediimidamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70398941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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